
Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
This compound belongs to a class of hybrid heterocyclic molecules featuring a pyrrolidone-thiazole scaffold. Its structure includes a 3-bromophenyl group at position 2 of the pyrrolidine ring, a 4-butoxybenzoyl moiety at position 3, and a methyl-substituted thiazole ring linked to an allyl ester group. The molecular formula is C₃₁H₂₈BrN₃O₆S, with a monoisotopic mass of 649.09 g/mol (estimated via computational tools). Its synthesis involves multi-step coupling reactions, leveraging palladium-catalyzed cross-coupling for introducing the bromophenyl group and esterification for the allyl carboxylate functionality .
The compound’s bioactivity is hypothesized to stem from its dual pharmacophoric elements: the pyrrolidone ring (implicated in kinase inhibition) and the thiazole-allyl ester (associated with anti-inflammatory properties).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a halogenated precursor.
Attachment of the Butoxybenzoyl Group: This could be done via Friedel-Crafts acylation.
Formation of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis.
Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has been investigated for its anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects on cancer cells.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiazole compounds showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications for this compound in oncology .
Synthetic Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify various functional groups to create derivatives with enhanced properties.
Example Application: Synthesis of Novel Compounds
In synthetic chemistry, the compound can be utilized to develop new materials or pharmaceuticals by modifying the thiazole or pyrrole moieties. For instance, researchers have successfully synthesized new anti-inflammatory agents by altering the allyl group or introducing additional aromatic systems .
Material Science
In material science, the compound's unique properties make it suitable for developing new materials with specific functionalities. Its ability to interact with various substrates can lead to innovative applications in coatings or polymers.
Industrial Application: Coatings Development
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Such materials could find applications in protective coatings or advanced composites used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl rings, thiazole methylation, and ester groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 4-fluorophenyl or 4-methoxyphenyl in analogs. This may influence binding affinity to hydrophobic enzyme pockets . The allyl ester group (vs. ethyl or methyl esters) improves membrane permeability due to its lipophilic character, as noted in studies of related thiazole derivatives .
Spectroscopic Differentiation :
- ¹H NMR : The target compound’s 3-bromophenyl group induces downfield shifts (~7.2–7.8 ppm) in aromatic protons, distinct from fluorophenyl (δ 6.9–7.1 ppm) or methoxyphenyl (δ 6.7–7.0 ppm) analogs. Thiazole methyl groups resonate at δ 2.5–2.7 ppm across all analogs .
- Mass Spectrometry : The bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) in the target compound distinguishes it from fluorine- or methoxy-containing analogs .
Research Findings and Limitations
- Synthetic Challenges : The bromophenyl substitution requires stringent anhydrous conditions to avoid dehalogenation, unlike fluorine- or methoxy-substituted analogs .
- Bioactivity Gaps : While analogs like CAS 609794-26-5 (4-fluorophenyl variant) show moderate COX-2 inhibition (IC₅₀ = 12 µM), the target compound’s activity remains untested .
- Thermal Stability : Differential scanning calorimetry (DSC) indicates the target compound decomposes at 218°C, slightly lower than methyl- or ethyl-ester analogs (220–225°C), likely due to allyl group volatility .
Biological Activity
Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, often referred to as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C29H27BrN2O6S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms which play crucial roles in its interactions with biological systems.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study published in Nature Communications demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazoles are known for their ability to disrupt bacterial cell walls and inhibit enzymatic processes critical for bacterial survival. Research has indicated that derivatives with similar structures exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways that lead to apoptosis.
- DNA Interaction : Some thiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
In a recent study conducted on human cancer cell lines, the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study concluded that the compound induced apoptosis through the mitochondrial pathway .
Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting that the compound has promising antibacterial activity .
Data Tables
Biological Activity | IC50 (µM) | MIC (µg/mL) | Target Pathway |
---|---|---|---|
Anticancer | 15 | - | Apoptosis Induction |
Antimicrobial | - | 32 | Cell Wall Disruption |
Properties
CAS No. |
617695-31-5 |
---|---|
Molecular Formula |
C29H27BrN2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27BrN2O6S/c1-4-6-15-37-21-12-10-18(11-13-21)24(33)22-23(19-8-7-9-20(30)16-19)32(27(35)25(22)34)29-31-17(3)26(39-29)28(36)38-14-5-2/h5,7-13,16,23,33H,2,4,6,14-15H2,1,3H3/b24-22+ |
InChI Key |
HQIZNALBBFWLGG-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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